molecular formula C10H10O2 B106934 p-Bis(epoxyethyl)benzene CAS No. 16832-58-9

p-Bis(epoxyethyl)benzene

Número de catálogo: B106934
Número CAS: 16832-58-9
Peso molecular: 162.18 g/mol
Clave InChI: GXZQKSKXXFOTDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

P-Bis(epoxyethyl)benzene is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Epoxy Resins

Epoxy resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and resistance to environmental degradation. The incorporation of p-Bis(epoxyethyl)benzene into epoxy formulations allows for:

  • Improved Curing Properties : The compound participates in cross-linking reactions that enhance the thermal and mechanical performance of the cured resin .
  • Modification of Physical Properties : Studies have shown that varying the concentration of this compound can lead to significant changes in viscosity, pot life, and cure speed .

Composite Materials

In composite materials, this compound acts as a matrix resin that binds fibers (such as glass or carbon) together. This application is particularly relevant in aerospace and automotive industries where high strength-to-weight ratios are crucial.

  • Thermal Stability : Composites made with this epoxy exhibit superior thermal stability compared to those using conventional resins .
  • Enhanced Mechanical Strength : The unique chemical structure contributes to improved tensile and flexural strength .

Coatings and Adhesives

The compound is frequently used in industrial coatings and adhesives due to its excellent adhesion properties and resistance to chemicals and moisture.

  • Protective Coatings : Used in protective coatings for metal surfaces to prevent corrosion.
  • Structural Adhesives : Employed in bonding applications where high strength is required, such as in construction and automotive sectors.

Electronics Encapsulation

In the electronics industry, this compound is used for encapsulating electronic components to protect them from environmental factors.

  • Electrical Insulation : Provides excellent electrical insulation properties, making it suitable for use in potting compounds .
  • Thermal Management : Enhances thermal conductivity when combined with fillers, which helps manage heat dissipation in electronic devices .

Case Study on Epoxy Resin Performance

A study investigated the performance of epoxy resins formulated with varying amounts of this compound under different curing conditions. The results indicated that:

  • Increasing the amount of this compound improved the flexibility of the cured resin while maintaining high tensile strength.
  • The optimal formulation achieved a balance between flexibility and rigidity, making it suitable for applications requiring both properties .

Environmental Impact Assessment

Another case study evaluated the environmental impact of using this compound in industrial applications. The findings suggested:

  • Low volatility and minimal emissions during curing processes contribute to a safer working environment.
  • The compound's recyclability potential was highlighted, promoting sustainable practices within industries utilizing epoxy systems .

Data Tables

Application AreaKey BenefitsExample Uses
Epoxy ResinsImproved curing propertiesCoatings, adhesives
Composite MaterialsEnhanced mechanical strengthAerospace components
Electronics EncapsulationExcellent electrical insulationPotting compounds
Industrial CoatingsCorrosion resistanceProtective coatings for metals

Propiedades

Número CAS

16832-58-9

Fórmula molecular

C10H10O2

Peso molecular

162.18 g/mol

Nombre IUPAC

2-[4-(oxiran-2-yl)phenyl]oxirane

InChI

InChI=1S/C10H10O2/c1-2-8(10-6-12-10)4-3-7(1)9-5-11-9/h1-4,9-10H,5-6H2

Clave InChI

GXZQKSKXXFOTDE-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC=C(C=C2)C3CO3

SMILES canónico

C1C(O1)C2=CC=C(C=C2)C3CO3

Key on ui other cas no.

30424-08-9
16832-58-9

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.